molecular formula C27H19ClN2O5S B5594811 methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B5594811
M. Wt: 519.0 g/mol
InChI Key: MQEURDQIWDOYMT-MOSHPQCFSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to the target compound typically involves the reaction of specific precursors like ethyl 2-mercapto-4-methyl-6-(2,6-dichlorophenyl)-1,6-dihydro-pyrimidine-5-carboxylate with various reagents to form complex heterocyclic compounds. For instance, the reaction of ethyl chloroacetate and aldehyde in acetic acid and acetic anhydride can lead to compounds with thiazolo[3,2-a]pyrimidine and benzofuro[2,3-e] groups, as seen in the synthesis of related compounds (Liu et al., 2004) and (Hou et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this category often features coplanar systems and distinct dihedral angles between fused rings, contributing to their unique properties. For example, crystal and molecular structure analyses reveal that molecules such as ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate show nearly planar thiazole rings fused with dihydropyrimidine rings in a flattened half-chair conformation (Hou et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds can lead to a variety of ring-transformed products, as observed in reactions involving N-methylaniline and specific precursors, resulting in the formation of products with pyrazolo[1,5-a]pyrimidine and pyridone rings (Kurihara et al., 1981).

Physical Properties Analysis

The physical properties of such molecules are determined by their crystalline structure and intermolecular interactions. For instance, crystal structure analyses provide insights into the arrangement of molecules in the solid state, highlighting the importance of C-H⋯O and C-H⋯N hydrogen bonds in forming stable crystal lattices (Sankar et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards different reagents and conditions, are crucial for their potential applications. For example, the cyclodehydration of carboxymethylamino-substituted pyrimidines has been shown to synthesize novel mesoionic compounds with unique structural characteristics and reactivity profiles (Edstrom et al., 1994).

Scientific Research Applications

Synthesis and Reactions

  • The synthesis and reactions of Biginelli compounds, which include various 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, have been explored. These compounds can undergo various reactions, including methylation, acylation, condensation with dielectrophiles, Dimroth-like rearrangement, and intramolecular Friedl-Crafts acylation, leading to the formation of complex heterocyclic structures such as pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

Antimicrobial Evaluation

  • New pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity. These compounds, including dihydropyrimido[1,2-a]pyrimidine derivatives, have shown potential against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Anti-inflammatory Activities

  • Synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for anti-inflammatory activities have been reported. Some compounds in this class showed moderate anti-inflammatory activity, suggesting potential therapeutic applications (Tozkoparan et al., 1999).

Structural and Supramolecular Studies

  • Studies on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features. These studies can help in understanding the interactions that govern the assembly of these molecules into higher-order structures, which is critical for designing materials with specific properties (Nagarajaiah & Begum, 2014).

Potential Anticancer Activities

  • The synthesis and evaluation of novel compounds for antimicrobial and anticancer activities highlight the potential of pyrimidine derivatives as biologically active agents. These compounds have shown activity against various cancer cell lines, indicating their potential in anticancer research (El-Sawy et al., 2013).

properties

IUPAC Name

methyl (7Z)-7-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-methyl-8-oxo-17-oxa-6-thia-4,9-diazapentacyclo[8.7.0.01,3.05,9.011,16]heptadeca-4,11,13,15-tetraene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O5S/c1-26-21(24(32)33-2)27(26)22(16-8-4-6-10-19(16)35-27)30-23(31)20(36-25(30)29-26)13-14-11-12-18(34-14)15-7-3-5-9-17(15)28/h3-13,21-22H,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEURDQIWDOYMT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)C(=CC6=CC=C(O6)C7=CC=CC=C7Cl)SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)/C(=C/C6=CC=C(O6)C7=CC=CC=C7Cl)/SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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